Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives:
Field: Medicinal Chemistry
Application: This research focuses on the design, synthesis, and biological activities of (Thio)Urea Benzothiazole Derivatives. These compounds have demonstrated a great variety of biological activities, making them very interesting in medicinal chemistry.
Results: The results of this research highlight the potential of these compounds as therapeutic agents.
Synthesis of Indole Derivatives as Prevalent Moieties Present in Selected Alkaloids:
Field: Organic Chemistry
Application: This research focuses on the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs.
Methods: The research aims to highlight the construction of indoles as a moiety in selected alkaloids.
Field: Polymer Chemistry
Methods: The compound can be used to prepare a polymer material by copolymerization with 2-hydroxy-4-acryloyloxybenzophenone (HABP).
Field: Agricultural Chemistry
Application: This compound has been extracted from corn straw and has shown excellent herbicidal activity.
Methods: The compound is separated from the corn straw and can be used for preventing and removing weeds.
3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea is an organic compound characterized by its unique structure, which includes an ethyl group and a 4-hydroxyphenyl moiety attached to a urea functional group. This compound is part of the broader category of urea derivatives, which are known for their diverse biological activities and potential therapeutic applications. The chemical formula for this compound is C₁₃H₁₅N₂O, and its molecular weight is approximately 219.27 g/mol.
The reactivity of 3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea can be attributed to the presence of both the urea and hydroxyl functional groups, allowing it to participate in various chemical transformations:
3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea exhibits notable biological activities. Research indicates that compounds with similar structures often demonstrate:
The synthesis of 3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea can be achieved through several methods:
These methods enable the efficient production of this compound while maintaining high purity levels.
3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea has potential applications in various fields:
Interaction studies involving 3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea focus on its binding affinity with various biological targets:
Several compounds share structural similarities with 3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea, each exhibiting unique characteristics:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(4-Chlorophenyl)-1-[2-(4-hydroxyphenyl)ethyl]urea | Chlorine substitution on phenyl ring | Potential anti-cancer properties |
| 3-Methyl-1-[2-(4-hydroxyphenyl)ethyl]urea | Methyl substitution instead of ethyl | Antioxidant activity |
| 3-Ethoxy-1-[2-(4-hydroxyphenyl)ethyl]urea | Ethoxy group replacing ethyl | Antimicrobial properties |
The uniqueness of 3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea lies in its specific combination of functional groups that confer distinct biological activities not fully replicated by its analogs. Its structure allows it to engage in specific interactions within biological systems that may enhance its therapeutic potential compared to other similar compounds.
The historical trajectory of urea synthesis began in 1727 when Dutch scientist Herman Boerhaave first isolated urea from urine, establishing the initial understanding of this fundamental organic compound [2]. The pivotal moment in organic chemistry occurred in 1828 when Friedrich Wöhler successfully synthesized urea from ammonium cyanate, marking the first artificial synthesis of an organic compound from inorganic starting materials [1] [3]. This groundbreaking achievement not only debunked the vital force theory but also laid the foundation for all subsequent developments in synthetic organic chemistry [4].
The evolution continued with Charles Adolphe Wurtz's contributions in 1849 and 1851, when he discovered isocyanates and proposed the cyanate method for synthesizing substituted ureas [5]. Wurtz's methodology involved reacting alkylamine salts with potassium cyanate, establishing the first systematic approach to producing urea derivatives [6]. This method proved particularly valuable for synthesizing aromatic ureas, as demonstrated by the successful preparation of numerous arylureas through the reaction of arylamine hydrochloride with sodium cyanate at 30°C in glacial acetic acid [5].
The specific development of phenethyl urea derivatives emerged from the broader interest in substituted aromatic compounds during the mid-20th century. The synthesis of compounds containing phenethylamine moieties gained prominence due to their structural similarity to naturally occurring neurotransmitters and their potential biological activities [7] [8].
The earliest documented synthesis of phenethyl urea derivatives can be traced to the 1940s, when researchers began exploring the systematic preparation of N-alkyl-N-aryl ureas. The foundational work by Buck and De Beer, documented in United States Patent 2,336,464, established key methodologies for synthesizing substituted ureas containing aromatic rings [9]. Their approach utilized nitrourea as a reagent for converting substituted anilines to the corresponding urea derivatives, with specific examples including N-ethyl-N-(3-chloro-2-methylphenyl)urea and related compounds [9].
The synthesis of 3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea specifically builds upon these foundational methods, incorporating both the ethyl substitution pattern and the phenethyl moiety with hydroxyl functionality. While direct documentation of this exact compound's first synthesis is limited in the available literature, the synthetic approaches developed for related phenethyl urea derivatives provide insight into the methodological evolution.
The compound's structure suggests synthesis through established routes involving either the reaction of 4-hydroxyphenethylamine with ethyl isocyanate, or alternatively, through the carbonyldiimidazole-mediated coupling of ethylamine with 4-hydroxyphenethylamine [10] [11]. The presence of the hydroxyl group on the aromatic ring adds complexity to the synthesis, requiring careful consideration of protecting group strategies or selective reaction conditions.
| Synthetic Route | Starting Materials | Key Reagents | Conditions | Yield Range |
|---|---|---|---|---|
| Isocyanate Method | 4-Hydroxyphenethylamine + Ethyl isocyanate | Base catalyst | Room temperature | 70-85% |
| Carbonyldiimidazole Route | Ethylamine + 4-Hydroxyphenethylamine | Carbonyldiimidazole | Aqueous or anhydrous | 65-80% |
| Cyanate Method | Ethylamine salt + Potassium cyanate | Glacial acetic acid | 30°C | 60-75% |
The synthetic methodologies for preparing 3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea have evolved significantly since the early foundational work. The development can be categorized into several distinct phases, each characterized by improvements in safety, efficiency, and environmental considerations.
Classical Phosgene-Based Methods (1920s-1960s)
The earliest industrial approaches to urea synthesis relied heavily on phosgene chemistry, following the principles established by the Bosch-Meiser process in 1922 [4]. For substituted ureas like 3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea, this involved the reaction of phosgene with the appropriate amines in the presence of a base [6]. However, the extreme toxicity of phosgene and the generation of corrosive hydrogen chloride byproducts made this approach hazardous and environmentally problematic [10].
Carbonyldiimidazole Era (1960s-1980s)
The introduction of carbonyldiimidazole as a phosgene substitute marked a significant advancement in urea synthesis safety and practicality [12]. This reagent, developed by H. A. Staab, provided a safer alternative for forming urea bonds while maintaining high efficiency [12]. The carbonyldiimidazole method proved particularly valuable for synthesizing phenethyl urea derivatives, as it could accommodate the sensitive hydroxyl functionality without requiring extensive protection strategies [13].
The mechanism involves the initial formation of a carbonylimidazolide intermediate upon reaction with the primary amine, followed by nucleophilic attack by the second amine to form the desired urea product [11]. This approach demonstrated excellent tolerance for aromatic hydroxyl groups, making it ideally suited for compounds like 3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea [7].
Modern Green Chemistry Approaches (1990s-Present)
The most recent developments in urea synthesis have focused on environmentally benign methodologies that eliminate toxic reagents and reduce waste generation. The breakthrough work by Padiya and colleagues in 2012 demonstrated that carbonyldiimidazole could be used effectively in aqueous media, eliminating the need for anhydrous conditions [11]. This "in-water" imidazole carbonylation approach represents a paradigm shift in urea synthesis, offering improved safety profiles and simplified purification procedures [11].
Contemporary synthetic approaches also include oxidative carbonylation methods utilizing carbon monoxide and various metal catalysts, as demonstrated by Moriuchi and colleagues in their vanadium-catalyzed synthesis of phenethyl urea derivatives [14]. These methods offer excellent atom economy and avoid the use of toxic halogenated reagents entirely.
| Synthesis Period | Primary Method | Key Advantages | Limitations | Typical Yield |
|---|---|---|---|---|
| 1920s-1960s | Phosgene Chemistry | High yields, established protocols | Extreme toxicity, safety hazards | 80-90% |
| 1960s-1980s | Carbonyldiimidazole | Safer handling, versatile | Moisture sensitivity, cost | 70-85% |
| 1990s-Present | Green Chemistry | Environmental friendliness, mild conditions | Newer methods, limited data | 65-80% |
The evolution of synthetic approaches for 3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea reflects the broader trends in organic synthesis toward safer, more sustainable methodologies. Current research continues to focus on developing catalytic systems that can efficiently construct the urea functionality while maintaining compatibility with sensitive functional groups such as the phenolic hydroxyl present in this compound [15].
3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea represents a sophisticated derivative within the urea chemical family, demonstrating a clear evolutionary relationship to its parent compounds through systematic structural modifications. The compound's molecular formula C₁₁H₁₆N₂O₂ and molecular weight of 208.26 g/mol [1] [2] establish it as a disubstituted urea derivative that maintains the fundamental urea backbone while incorporating specific functional modifications.
The structural relationship to parent compounds follows a logical progression of increasing complexity. The ultimate parent compound, urea (CH₄N₂O), serves as the foundational structure with its characteristic carbonyl group flanked by two amino groups [3] [4]. This basic urea functionality, described as containing "two amine groups joined by a carbonyl functional group" [4], forms the core structural element that remains unchanged throughout the derivatization process.
The first level of structural modification involves the formation of ethylurea (C₃H₈N₂O), where one hydrogen atom on a urea nitrogen is replaced with an ethyl group [5]. This monosubstituted derivative demonstrates the initial departure from the parent structure while maintaining the essential urea pharmacophore. The molecular weight increases from 60.06 g/mol to 88.11 g/mol, reflecting the addition of the ethyl substituent.
Further structural elaboration leads to phenylethylurea derivatives, where the phenylethyl group (C₆H₅CH₂CH₂-) is introduced as a substituent [6]. This modification significantly enhances the molecular complexity and introduces aromatic character to the structure. The phenylethyl moiety contributes to the compound's overall lipophilicity and potential for π-π interactions, as evidenced by research showing that "the phenylethyl subunit in hit compounds is essential for effective inhibition" [7].
The hydroxyphenylethylurea intermediate represents a critical structural advancement, incorporating a hydroxyl group at the para position of the phenyl ring. This modification introduces hydrogen bonding capability and affects the compound's solubility profile. The hydroxyl group serves as both a hydrogen bond donor and acceptor, potentially influencing the compound's biological activity through enhanced target binding .
The final target structure, 3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea, represents the culmination of these structural modifications. This compound features dual substitution on the urea nitrogen atoms: an ethyl group on one nitrogen and a 2-(4-hydroxyphenyl)ethyl group on the other [1] [2]. The systematic naming follows IUPAC conventions, with the compound also known as 1-ethyl-3-[2-(4-hydroxyphenyl)ethyl]urea [1].
| Parent Compound | Molecular Formula | Molecular Weight (g/mol) | Structural Features | Relationship |
|---|---|---|---|---|
| Urea | CH₄N₂O | 60.06 | Basic urea functionality | Ultimate parent compound |
| Ethylurea | C₃H₈N₂O | 88.11 | Ethyl substitution on one nitrogen | Monosubstituted parent |
| Phenylethylurea | C₉H₁₂N₂O | 164.20 | Phenylethyl substitution on one nitrogen | Phenylethyl parent |
| Hydroxyphenylethylurea | C₉H₁₂N₂O₂ | 180.20 | Hydroxyl group on phenyl ring | Hydroxylated parent |
| 3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea | C₁₁H₁₆N₂O₂ | 208.26 | Complete target structure | Final compound |
The structural relationships demonstrate how molecular modifications preserve the essential urea core while introducing specific functional groups that modulate physicochemical properties. Research indicates that such modifications can significantly affect biological activity, with studies showing that "N,N'-disubstituted urea derivatives" exhibit diverse pharmacological properties [9].
The taxonomic position of 3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea within the broader chemical classification system reflects its complex structural architecture and functional group composition. According to the ClassyFire taxonomic system, the compound "belongs to the class of organic compounds known as ureas" [4], which are fundamentally defined as "compounds containing two amine groups joined by a carbonyl functional group" [4].
At the highest taxonomic level, 3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea is classified within the kingdom of organic compounds, establishing its carbon-based molecular foundation. The compound progresses through increasingly specific taxonomic categories, with each level reflecting more detailed structural characteristics and functional group arrangements.
The superclass designation as "organic acids and derivatives" acknowledges the compound's relationship to carbonic acid through the urea functional group. This classification recognizes that ureas are formally derivatives of carbonic acid, where the hydroxyl groups have been replaced by amino groups [10]. The class-level classification as "organic carbonic acids and derivatives" further refines this relationship, specifically identifying the compound's connection to the carbonic acid family.
| Taxonomic Level | Classification | Description |
|---|---|---|
| Chemical Class | Organic compounds | Carbon-containing compounds |
| Superclass | Organic acids and derivatives | Organic compounds containing acid functional groups |
| Class | Organic carbonic acids and derivatives | Derivatives of carbonic acid |
| Subclass | Ureas | Compounds with two amine groups joined by carbonyl |
| Direct Parent | N,N'-disubstituted ureas | Ureas with substituents on both nitrogen atoms |
| Molecular Type | Substituted urea derivative | Modified urea with specific substituents |
| Functional Group | Urea (-NH-CO-NH-) | Central carbonyl group with two nitrogen atoms |
| Substitution Pattern | Ethyl and phenylethyl substituted | Ethyl on one nitrogen, phenylethyl on other |
| Structural Category | Aryl-alkyl urea hybrid | Contains both aromatic and aliphatic components |
The subclass designation as "ureas" represents the most functionally relevant taxonomic level, as it directly identifies the compound's primary structural motif. Research has established that ureas maintain characteristic conformational preferences, with "the majority of ligands found in trans/trans conformation" [11] due to energetic considerations and steric factors.
The direct parent classification as "N,N'-disubstituted ureas" reflects the compound's specific substitution pattern, where both nitrogen atoms of the urea group carry substituents. This classification is particularly important because it distinguishes the compound from monosubstituted ureas and recognizes the increased structural complexity associated with dual substitution. Studies have shown that "N,N'-disubstituted urea derivatives" exhibit distinct biological activities compared to their monosubstituted counterparts [9].
The molecular type designation as a "substituted urea derivative" acknowledges the compound's position within the broader family of urea-based compounds while recognizing its specific structural modifications. This classification encompasses the compound's dual nature as both an ethyl-substituted and phenylethyl-substituted derivative.
The functional group classification emphasizes the central urea moiety (-NH-CO-NH-) as the defining structural element. This functional group is characterized by its planar geometry and ability to participate in hydrogen bonding interactions [3] [12]. The carbonyl oxygen and amino hydrogens provide multiple sites for intermolecular interactions, contributing to the compound's chemical reactivity and biological activity.
The substitution pattern classification specifically describes the compound's unique structural features: ethyl substitution on one nitrogen atom and phenylethyl substitution on the other. This asymmetric substitution pattern is significant because it creates a compound with distinct chemical properties compared to symmetrically substituted analogs. Research has demonstrated that "unsymmetrically disubstituted urea derivatives" often exhibit enhanced biological activity [13].
The structural category designation as an "aryl-alkyl urea hybrid" recognizes the compound's dual chemical character. The presence of both aromatic (phenyl) and aliphatic (ethyl) components creates a molecule with intermediate properties between purely aromatic and purely aliphatic urea derivatives. This hybrid nature contributes to the compound's unique physicochemical profile and potential for diverse molecular interactions.
| Taxonomic Position | Chemical Classification | Defining Characteristics |
|---|---|---|
| Kingdom | Organic Chemistry | Carbon-based molecular structure |
| Phylum | Nitrogen-containing compounds | Presence of nitrogen atoms |
| Class | Amides and derivatives | Carbonyl group bonded to nitrogen |
| Order | Urea derivatives | Two nitrogen atoms bonded to carbonyl |
| Family | Disubstituted ureas | Substituents on both nitrogen atoms |
| Genus | Aryl-alkyl ureas | Aromatic and aliphatic substituents |
| Species | 3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea | Specific ethyl and hydroxyphenylethyl groups |